4,4'-Dihydroxy-3,3'-dinitrobenzophenone
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Overview
Description
4,4’-Dihydroxy-3,3’-dinitrobenzophenone is an organic compound with the molecular formula C13H8N2O7 and a molecular weight of 304.218 g/mol . This compound is characterized by the presence of two hydroxyl groups and two nitro groups attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dihydroxy-3,3’-dinitrobenzophenone can be synthesized through a multi-step process involving Friedel-Crafts acylation, nitration, and alkaline hydrolysis. The synthesis begins with the acylation of chlorobenzene using chlorobenzoyl chloride in the presence of a Lewis acid catalyst . The resulting product undergoes nitration using a mixed acid (sulfuric acid and nitric acid) to introduce the nitro groups. Finally, the nitrated product is subjected to alkaline hydrolysis in an alcohol-water medium to yield 4,4’-Dihydroxy-3,3’-dinitrobenzophenone .
Industrial Production Methods
The industrial production of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxy-3,3’-dinitrobenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone.
Scientific Research Applications
4,4’-Dihydroxy-3,3’-dinitrobenzophenone is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of UV stabilizers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybenzophenone: Lacks the nitro groups and is primarily used as a UV stabilizer.
4,4’-Dichloro-3-nitrobenzophenone: Contains chlorine and nitro groups, used in different chemical applications.
Mannich derivatives of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone: These derivatives have chemotherapeutic properties and are used as antiviral agents.
Uniqueness
4,4’-Dihydroxy-3,3’-dinitrobenzophenone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
bis(4-hydroxy-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7/c16-11-3-1-7(5-9(11)14(19)20)13(18)8-2-4-12(17)10(6-8)15(21)22/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABHPMAMDHAYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37567-35-4 |
Source
|
Record name | 4,4'-dihydroxy-3,3'-dinitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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